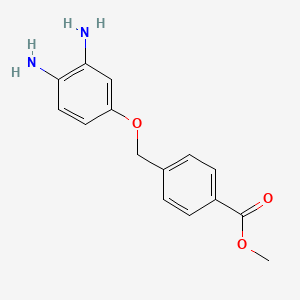

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate

Description

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate (CAS: 24002-80-0) is a benzoate ester derivative characterized by a central benzene ring substituted with a methoxycarbonyl group and a phenoxymethyl linker bearing 3,4-diamino substituents. Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol . Key physicochemical properties include:

- LogP: 3.59 (indicating moderate lipophilicity)

- Melting Point: 92–95°C

- Boiling Point: 434.9±40.0 °C .

This compound is utilized in pharmaceutical and materials science research, particularly as an intermediate in synthesizing polymers or bioactive molecules. Its diamino group enhances reactivity for further functionalization, such as crosslinking or conjugation .

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

methyl 4-[(3,4-diaminophenoxy)methyl]benzoate |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(18)11-4-2-10(3-5-11)9-20-12-6-7-13(16)14(17)8-12/h2-8H,9,16-17H2,1H3 |

InChI Key |

HFEDUYBYKXPZBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate typically involves the reaction of 3,4-diaminophenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro groups.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Methyl 4-((3,4-diaminophenoxy)methyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and protein binding due to its amine groups.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3,4-diaminophenoxy)methyl)benzoate is not well-documented. its amine groups can interact with various biological molecules, potentially affecting enzyme activity and protein function. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Piperazine Linkers

Compounds C1–C7 () share a methyl 4-(piperazin-1-yl)benzoate core but differ in quinoline-based substituents. For example:

- C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate

- C4: Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

| Property | Methyl 4-((3,4-Diaminophenoxy)methyl)benzoate | C1 (Phenyl Substituent) | C4 (Fluoro Substituent) |

|---|---|---|---|

| Molecular Weight | 258.27 | 483.54 | 501.52 |

| LogP | 3.59 | ~5.2 (estimated) | ~5.0 (estimated) |

| PSA (Ų) | 87.57 | ~75.0 | ~75.0 |

| Key Features | Diamino group for reactivity | Quinoline-piperazine | Halogen-enhanced polarity |

Key Findings :

- The quinoline-piperazine analogs (C1–C7) exhibit higher molecular weights and lipophilicity due to bulky aromatic substituents, making them suitable for hydrophobic interactions in drug design .

- In contrast, the diamino group in the target compound enhances solubility and hydrogen-bonding capacity, favoring applications in hydrophilic matrices .

Benzoate Derivatives with Varying Aromatic Substituents

(5-Formylfuran-2-yl) Methyl Benzoates ()

These compounds feature a furan-formyl group attached to the benzoate ester:

- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate

- (5-Formylfuran-2-yl) methyl 4-nitrobenzoate

| Property | This compound | 3,4-Dimethoxy Derivative | 4-Nitro Derivative |

|---|---|---|---|

| LogP | 3.59 | ~2.8 | ~1.9 |

| PSA (Ų) | 87.57 | ~95.0 | ~100.0 |

| Bioactivity | Not reported | Strong ChE inhibition | Moderate ChE inhibition |

Key Findings :

Ureido/Acetamido-Substituted Benzoates ()

Examples include:

- Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)

- Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d)

| Property | This compound | 4b (Chlorophenyl Ureido) | 4d (Fluorophenyl Ureido) |

|---|---|---|---|

| Molecular Weight | 258.27 | 438.1 | 439.2 |

| Synthetic Yield | Not reported | 44% | 31% |

| Bioactivity | Not reported | Anticancer potential | Anticancer potential |

Key Findings :

- Ureido/acetamido derivatives prioritize steric bulk and halogen interactions for target binding, whereas the target compound’s diamino group offers simpler functionalization routes .

Structural and Functional Insights

Impact of Substituents on Physicochemical Properties

- Amino Groups: The 3,4-diamino substituent in the target compound increases PSA and solubility compared to halogenated or methoxy analogs.

- Halogens : Fluorine or chlorine in analogs like C4 or 4d enhances polarity and metabolic stability but reduces solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.